Cas no 16738-06-0 ((4-Bromophenoxy)acetyl chloride)

(4-Bromophenoxy)acetyl chloride is a versatile organobromine compound primarily used as an intermediate in organic synthesis. Its reactive acyl chloride moiety enables efficient acylation reactions, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The bromophenoxy group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl ether functionalities. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in sensitive synthetic processes. Its compatibility with a range of nucleophiles further broadens its applicability in amide, ester, and ketone formation. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
(4-Bromophenoxy)acetyl chloride structure
16738-06-0 structure
Product name:(4-Bromophenoxy)acetyl chloride
CAS No:16738-06-0
MF:C8H6BrClO2
MW:249.489040851593
MDL:MFCD02295745
CID:1072654
PubChem ID:12231702

(4-Bromophenoxy)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenoxy)acetyl chloride
    • (4-bromo-phenoxy)-acetic acid amide
    • (4-bromo-phenoxy)-acetyl chloride
    • (4-Brom-phenoxy)-acetylchlorid
    • (4-Brom-phenoxy)-essigsaeure-amid
    • < 4-Brom-phenoxy> -acetylchlorid
    • 2-(4-Bromo-phenoxy)-acetamide
    • 4-bromophenoxyacetyl chloride
    • 4-Brom-phenoxyessigsaeure-chlorid
    • AC1L71GP
    • Acetamide,2-(4-bromophenoxy)-
    • Ambcb5122041
    • CBDivE_001329
    • NSC190601
    • Oprea1_317353
    • SureCN1432953
    • ALBB-011207
    • MFCD02295745
    • AKOS005173148
    • WGNGWDLGDORSKX-UHFFFAOYSA-N
    • VS-04658
    • SCHEMBL2531951
    • BBL014864
    • 16738-06-0
    • STL197273
    • 2-(4-bromophenoxy)acetyl chloride
    • Acetyl chloride, (4-bromophenoxy)-
    • MDL: MFCD02295745
    • Inchi: InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
    • InChI Key: WGNGWDLGDORSKX-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)OCC(=O)Cl)Br

Computed Properties

  • Exact Mass: 247.92398
  • Monoisotopic Mass: 247.92397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 26.3

(4-Bromophenoxy)acetyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB378858-1 g
(4-Bromophenoxy)acetyl chloride
16738-06-0
1g
€322.50 2023-04-25
abcr
AB378858-500mg
(4-Bromophenoxy)acetyl chloride; .
16738-06-0
500mg
€269.00 2025-02-14
Ambeed
A504184-1g
(4-Bromophenoxy)acetyl chloride
16738-06-0 95%
1g
$267.0 2024-04-23
TRC
B804805-100mg
(4-Bromophenoxy)acetyl Chloride
16738-06-0
100mg
$ 95.00 2022-06-06
TRC
B804805-500mg
(4-Bromophenoxy)acetyl Chloride
16738-06-0
500mg
$ 365.00 2022-06-06
abcr
AB378858-1g
(4-Bromophenoxy)acetyl chloride; .
16738-06-0
1g
€317.00 2025-02-14
A2B Chem LLC
AF09110-500mg
(4-Bromophenoxy)acetyl chloride
16738-06-0 >95%
500mg
$467.00 2024-04-20
A2B Chem LLC
AF09110-1g
(4-Bromophenoxy)acetyl chloride
16738-06-0 >95%
1g
$509.00 2024-04-20
abcr
AB378858-500 mg
(4-Bromophenoxy)acetyl chloride
16738-06-0
500MG
€254.60 2023-02-20
TRC
B804805-50mg
(4-Bromophenoxy)acetyl Chloride
16738-06-0
50mg
$ 70.00 2022-06-06

(4-Bromophenoxy)acetyl chloride Related Literature

Additional information on (4-Bromophenoxy)acetyl chloride

Professional Introduction to (4-Bromophenoxy)acetyl Chloride (CAS No. 16738-06-0)

(4-Bromophenoxy)acetyl chloride, with the chemical formula C7H5BrO2Cl, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 16738-06-0, has garnered significant attention in the scientific community due to its utility in the development of novel bioactive molecules. Its unique structural features, comprising a brominated phenyl ring and an acyl chloride functional group, make it a valuable building block for constructing complex chemical entities.

The acyl chloride moiety in (4-Bromophenoxy)acetyl chloride is particularly noteworthy for its reactivity in nucleophilic acyl substitution reactions. This property has been exploited in various synthetic pathways, enabling the efficient preparation of amides, esters, and other derivatives that are pivotal in medicinal chemistry. The presence of the bromine atom at the para position of the phenyl ring enhances the electrophilicity of the acyl chloride, facilitating rapid and predictable reactions under controlled conditions.

In recent years, (4-Bromophenoxy)acetyl chloride has found applications in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer metabolism. The ability to introduce this compound into a wide range of molecular frameworks has allowed researchers to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the discovery of promising candidates for clinical trials.

One of the most compelling aspects of (4-Bromophenoxy)acetyl chloride is its role in constructing heterocyclic compounds, which are prevalent in many bioactive natural products and drug molecules. By serving as a key intermediate, this compound enables the facile synthesis of complex scaffolds with potential therapeutic applications. For example, researchers have utilized it to develop derivatives with antimicrobial and anti-inflammatory properties, underscoring its importance in drug discovery efforts.

The chemical reactivity of (4-Bromophenoxy)acetyl chloride also makes it a valuable tool for probing reaction mechanisms and developing new synthetic methodologies. Its high reactivity allows for rapid screening of different nucleophiles and reaction conditions, providing insights into optimal synthetic routes. This has been particularly useful in academic research settings, where novel synthetic strategies are constantly being explored.

Moreover, advancements in computational chemistry have further enhanced the utility of (4-Bromophenoxy)acetyl chloride. Molecular modeling studies have revealed its potential as a scaffold for designing molecules with specific binding affinities to biological targets. These computational approaches complement experimental work by predicting structural features that can improve drug-like properties, such as solubility and metabolic stability.

The pharmaceutical industry has also recognized the significance of (4-Bromophenoxy)acetyl chloride as a key intermediate in large-scale synthesis. Its reliability and predictability make it an attractive choice for industrial applications where consistency and efficiency are paramount. Companies specializing in custom synthesis often incorporate this compound into their catalogues due to its broad utility across multiple therapeutic areas.

In conclusion, (4-Bromophenoxy)acetyl chloride (CAS No. 16738-06-0) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity profile have enabled significant advancements in drug discovery and molecular construction. As research continues to evolve, this compound is expected to remain a critical tool for scientists seeking to develop novel bioactive molecules with therapeutic potential.

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(CAS:16738-06-0)(4-Bromophenoxy)acetyl chloride
A1137858
Purity:99%
Quantity:1g
Price ($):240.0